

Application Notes and Protocols: Cholecystokinin (26-33) Receptor Binding Assay

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Compound of Interest

Compound Name: Cholecystokinin (26-33) (free acid)

Cat. No.: B1639644

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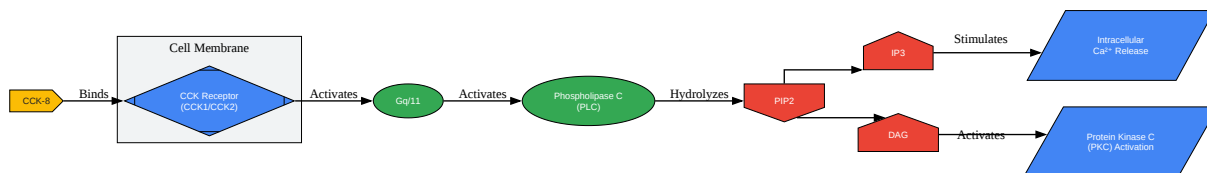
Introduction

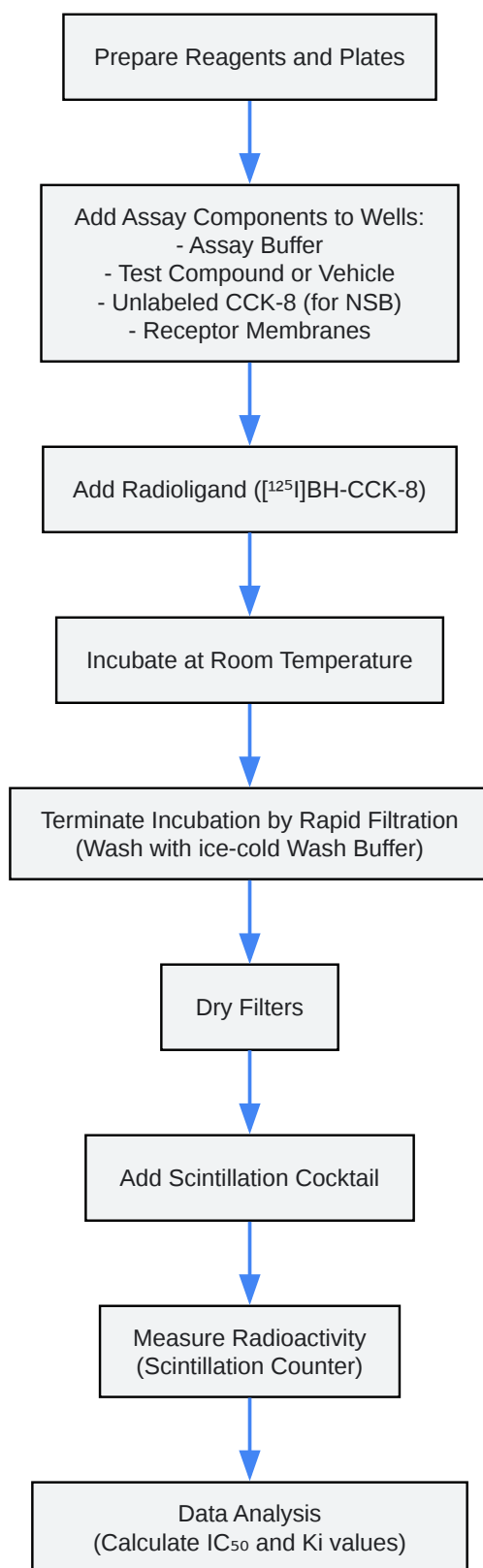
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. Its biological effects are mediated through two G protein-coupled receptors, CCK1 and CCK2 (also known as CCKA and CCKB, respectively).

Cholecystokinin (26-33), also known as CCK-8 or sincalide, is the most common and potent endogenous form of CCK, binding with high affinity to both receptor subtypes. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of test compounds with CCK receptors using CCK-8.

Signaling Pathways

CCK receptors are G protein-coupled receptors (GPCRs). Upon agonist binding, such as CCK-8, the receptor undergoes a conformational change, activating heterotrimeric G proteins. The CCK1 receptor primarily couples to Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1] The CCK2 receptor also predominantly couples to Gq/11 but can also couple to Gs, which activates adenylyl cyclase to produce cyclic AMP (cAMP).





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References

- 1. innoprot.com [innoprot.com]
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